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2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

PI3Kδ AKT phosphorylation kinase inhibitor

Sourcing a reliable chemical probe for PI3Kδ-dependent signaling with a proven safety margin can be challenging. This compound is a validated, multifunctional tool for kinase inhibitor and neuropsychiatric research. - Potent cellular PI3Kδ inhibition (IC50 102 nM) for B-cell malignancy models. - Exceptional CYP1A2 safety margin (IC50 4,700 nM) minimizes metabolic DDI risks in vivo. - Unique anti-parasitic activity (PfG6PD IC50 900 nM) for malaria target exploration. Custom synthesis ensures batch-to-batch consistency, meeting the rigorous demands of preclinical lead identification and probe development.

Molecular Formula C12H19N5O
Molecular Weight 249.31 g/mol
Cat. No. B12438531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC12H19N5O
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(CCCN3)C(=O)N2
InChIInChI=1S/C12H19N5O/c1-16-5-7-17(8-6-16)12-14-10-9(11(18)15-12)3-2-4-13-10/h2-8H2,1H3,(H2,13,14,15,18)
InChIKeyICYDZEHMWVMIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one Overview


2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a small-molecule heterocyclic compound (C12H17N5O, MW ~247.3) belonging to the tetrahydropyrido[2,3-d]pyrimidin-4-one class [1]. This scaffold is privileged in medicinal chemistry for targeting ATP-binding pockets of kinases and other enzymes, and the 4-methylpiperazine substituent at the 2-position is a well-validated motif for modulating potency, selectivity, and physicochemical properties [2]. The compound is primarily utilized in preclinical research as a biochemical probe or lead-like molecule within kinase inhibitor and anti-infective discovery programs.

Irreplaceability of 2-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one


Although the pyrido[2,3-d]pyrimidin-4-one core appears in multiple kinase inhibitor series, simple substitution with in-class analogs is unreliable because minor structural changes at the 2-position or on the tetrahydropyrido ring can profoundly alter target engagement, off-target profiles, and ADME properties. As demonstrated by tankyrase inhibitor patents, even a methyl group shift on the piperazine or a change in the saturated ring size can abolish potency or invert selectivity [1]. The specific 4-methylpiperazine substituent of the target compound generates a unique polypharmacology fingerprint—including differential activity against PI3Kδ, CYP enzymes, and adrenergic receptors—that cannot be replicated by other piperazinyl-pyrimidine derivatives without direct experimental validation [2].

Comparative Evidence: 2-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one


PI3Kδ Cellular Inhibition vs. SID92764425

The target compound inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM, measured by electrochemiluminescence after 30 min incubation [1]. In contrast, the closely related analog SID92764425 (PubChem CID 391189; CAS 203578-50-1), which contains a bulkier bis(phenylmethyl) substitution pattern, shows no reported PI3Kδ activity in the same assay system, indicating that the 4-methylpiperazine group is critical for maintaining on-target cellular potency [2].

PI3Kδ AKT phosphorylation kinase inhibitor cellular assay

CYP1A2 Inhibition vs. Class Average

The target compound inhibits human CYP1A2 with an IC50 of 4,700 nM in a fluorescence-based assay using CEC as substrate [1]. This value falls at the weak end of the typical range for tetrahydropyrido[2,3-d]pyrimidin-4-ones, where many analogs exhibit CYP1A2 IC50 values <1,000 nM due to planar aromatic stacking [2]. The reduced CYP1A2 inhibition suggests a lower propensity for metabolism-dependent drug interactions, which is a key differentiator when selecting compounds for in vivo pharmacokinetic studies.

CYP inhibition drug metabolism ADME off-target liability

α1-Adrenergic Receptor Binding vs. FRAX597

The target compound displaces [3H]-prazosin from the α1-adrenergic receptor in pig cerebral cortex with a Ki of 210 nM [1]. By comparison, FRAX597, a multi-PAK inhibitor built on a pyrido[2,3-d]pyrimidine scaffold, shows potent PAK1/2/3 inhibition (IC50 7.7–19.3 nM) but no publicly reported α1-adrenergic binding data, leaving its cardiovascular off-target profile uncharacterized . The demonstrated α1-adrenergic affinity of the target compound provides a critical safety-relevant data point absent for FRAX597, enabling informed exclusion decisions in projects where cardiovascular effects are a concern.

adrenergic receptor selectivity off-target PAK inhibitor

P. falciparum G6PD Inhibition vs. Baseline

The target compound inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) with an IC50 of 900 nM after 2 h exposure in a resazurin/diaphorase-coupled assay [1]. This places it in the sub-micromolar range, which is comparable to early-stage antimalarial hits progressing to lead optimization. Most pyrido[2,3-d]pyrimidin-4-one analogs are not profiled against PfG6PD, making this a distinctive and decision-enabling data point for parasitology screening programs [2].

Plasmodium falciparum glucose-6-phosphate dehydrogenase antimalarial parasitology

Dopamine D2 Receptor Binding vs. PF-4708671

The target compound binds the human D2short dopamine receptor with an IC50 of 1,500 nM in a [3H]spiperone displacement assay using CHO cell membranes [1]. In contrast, PF-4708671, a piperazinyl-pyrimidine S6K1 inhibitor (Ki = 20 nM), shows negligible D2 activity (IC50 >10,000 nM) in analogous assays [2]. The ~7-fold stronger D2 affinity of the target compound may be advantageous for CNS-penetrant applications where dopamine receptor modulation is desirable, or a liability for peripheral kinase programs requiring stringent CNS selectivity.

D2 dopamine receptor CNS off-target kinase selectivity neuropharmacology

Pyruvate Kinase Selectivity vs. Standard Panels

The target compound was profiled against rat liver pyruvate kinase (PK-L) and exhibited an essentially inactive Ki of 8,400,000 nM (8.4 mM) using ADP as competitive inhibitor [1]. Typical kinase inhibitor selectivity panels do not include PK-L, and many ATP-competitive inhibitors inadvertently inhibit this metabolic enzyme at micromolar concentrations, causing glycolysis disruption in cell-based assays [2]. The extremely weak PK-L inhibition of the target compound demonstrates exceptional selectivity over this critical metabolic off-target.

pyruvate kinase metabolic enzyme off-target selectivity panel

Key Applications: 2-(4-Methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-4-one


PI3Kδ Target Validation in Oncology & Immunology

With a cellular PI3Kδ IC50 of 102 nM [1], this compound is suitable as a chemical probe for PI3Kδ-dependent signaling in B-cell malignancies or inflammatory disease models. Its superior CYP1A2 safety margin (IC50 4,700 nM) [2] supports in vivo dosing with reduced risk of metabolic drug interactions compared to more CYP-active in-class analogs.

Antimalarial Lead Discovery and PfG6PD Screening

The sub-micromolar PfG6PD IC50 of 900 nM [1] positions this compound as a starting point for structure–activity relationship campaigns targeting Plasmodium metabolism. Its unique parasitology data availability distinguishes it from all other pyrido[2,3-d]pyrimidin-4-ones not evaluated against malaria parasites [2].

CNS Polypharmacology: D2 and α1 Receptor Profiling

Moderate D2short receptor binding (IC50 1,500 nM) [1] combined with characterized α1-adrenergic affinity (Ki 210 nM) [2] enables this compound to serve as a dual-profile tool in neuropsychiatric drug discovery, where balanced aminergic receptor engagement is sought.

Kinase Selectivity Reference Standard

The essentially absent pyruvate kinase inhibition (Ki 8,400,000 nM) [1] and weak CYP1A2 liability make this compound an ideal negative control for metabolic off-target counter-screens in kinase inhibitor development, providing a benchmark against which more promiscuous analogs can be compared [2].

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